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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
both normal physiological functions and pathological conditions such as tumor growth and
metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary
driver of angiogenesis.[3] Consequently, small molecules that inhibit this process are valuable
tools for research and potential therapeutic agents.[4][5] Streptochlorin, a small molecule
isolated from marine Streptomyces, has been identified as a potent anti-angiogenic agent.[4][6]
These application notes provide detailed protocols and data for utilizing streptochlorin as a
tool to study and inhibit angiogenesis in a laboratory setting.

Mechanism of Action

Streptochlorin exerts its anti-angiogenic effects primarily by inhibiting the activation of nuclear
factor kappa B (NF-kB).[4][7][8] NF-kB is a critical transcription factor that regulates the
expression of numerous genes involved in angiogenesis, inflammation, and cell survival.[7] In
the context of angiogenesis, pro-angiogenic factors like VEGF stimulate endothelial cells,
leading to the activation of downstream signaling cascades that converge on NF-kB. Activated
NF-kB then promotes the expression of genes necessary for endothelial cell proliferation,
migration, and invasion.
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Streptochlorin disrupts this process. By preventing NF-kB activation, it effectively suppresses
VEGF-induced endothelial cell invasion and the formation of capillary-like structures (tube
formation) at low micromolar concentrations, often without inducing cytotoxicity.[4] Furthermore,
streptochlorin has been shown to decrease the expression and activity of other important pro-
angiogenic and metastasis-related proteins, including matrix metalloproteinase-2 (MMP-2),
MMP-9, VEGF, and Notch 1.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anti-angiogenic function of tocotrienol - PubMed [pubmed.ncbi.nim.nih.gov]

2. Inhibition of angiogenesis by nonsteroidal anti-inflammatory drugs: insight into
mechanisms and implications for cancer growth and ulcer healing - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. mdpi.com [mdpi.com]

e 4. Streptochlorin, a marine natural product, inhibits NF-kappaB activation and suppresses
angiogenesis in vitro - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss
of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement
Membrane Ghosts - PMC [pmc.ncbi.nim.nih.gov]

e 6. Streptochlorin isolated from Streptomyces sp. Induces apoptosis in human
hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. Anticancer activity of streptochlorin, a novel antineoplastic agent, in cholangiocarcinoma -
PMC [pmc.ncbi.nim.nih.gov]

¢ 8. dovepress.com [dovepress.com]

 To cite this document: BenchChem. [Application Notes: Streptochlorin as a Tool for
Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611036#streptochlorin-as-a-tool-for-studying-
angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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